3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one

Medicinal Chemistry Serotonin Receptor Pharmacology Scaffold Hopping

3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one (CAS 1133065-96-9, molecular formula C10H9N3O, MW 187.20) is a tricyclic heterocyclic scaffold comprising a dihydropyrazinone ring fused to an indazole core. This compound serves as the privileged pharmacophoric core for a series of potent dual serotonin 2A (5-HT2A) and adrenergic α1 receptor antagonists developed by Angelini S.p.A., with derivative compound 28 demonstrating >100-fold selectivity for 5-HT2A over other serotonin subtypes and superior in vivo ocular hypotensive action relative to timolol.

Molecular Formula C10H9N3O
Molecular Weight 187.2 g/mol
CAS No. 1133065-96-9
Cat. No. B3319511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one
CAS1133065-96-9
Molecular FormulaC10H9N3O
Molecular Weight187.2 g/mol
Structural Identifiers
SMILESC1CN2C(=C3C=CC=CC3=N2)C(=O)N1
InChIInChI=1S/C10H9N3O/c14-10-9-7-3-1-2-4-8(7)12-13(9)6-5-11-10/h1-4H,5-6H2,(H,11,14)
InChIKeyWCTGNQPVUFYZCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one (CAS 1133065-96-9): Tricyclic Indazole Scaffold for Dual 5-HT2A/α1 Antagonist Development


3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one (CAS 1133065-96-9, molecular formula C10H9N3O, MW 187.20) is a tricyclic heterocyclic scaffold comprising a dihydropyrazinone ring fused to an indazole core . This compound serves as the privileged pharmacophoric core for a series of potent dual serotonin 2A (5-HT2A) and adrenergic α1 receptor antagonists developed by Angelini S.p.A., with derivative compound 28 demonstrating >100-fold selectivity for 5-HT2A over other serotonin subtypes and superior in vivo ocular hypotensive action relative to timolol [1]. The scaffold is commercially available at ≥95–98% purity from multiple vendors and is explicitly documented as a key synthetic intermediate in US Patent 9,120,801 [2].

Why Generic Indazole or Piperazine Scaffolds Cannot Substitute for 3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one (CAS 1133065-96-9)


The tricyclic 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one scaffold is not interchangeable with simpler bicyclic indazole-3-carboxamides [1] or with tetrahydropyrazino[1,2-b]indazol-1(2H)-one analogs (e.g., CAS 561299-72-7 [2]). The partially saturated dihydropyrazinone ring introduces sp3-hybridized carbon and nitrogen atoms that confer conformational flexibility (boat and twist-boat conformations) absent in fully aromatic indazole systems . This non-planar topology is critical for the dual 5-HT2A/α1 pharmacology observed in N2-alkyl derivatives: the predecessor bicyclic indazole-3-carboxamide series from Furlotti et al. (J. Med. Chem. 2012) targeted 5-HT4 receptors, demonstrating that scaffold topology—not merely substituent variation—dictates receptor selectivity [1]. Furthermore, the traceless solid-phase synthetic route established for this scaffold enables combinatorial library generation with high crude purity that cannot be replicated with solution-phase indazole-3-carboxamide chemistry [3].

Quantitative Differentiation Evidence for 3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one (CAS 1133065-96-9) vs. Closest Analogs


Tricyclic Dihydropyrazinone Core Enables Dual 5-HT2A/α1 Pharmacology Unattainable with Bicyclic Indazole-3-Carboxamide Predecessors

The tricyclic 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one scaffold represents a scaffold-hop from the bicyclic 1H-indazole-3-carboxamide series previously explored by Furlotti et al. (J. Med. Chem. 2012), which produced selective 5-HT4 receptor ligands [1] [2]. When the same research group fused a dihydropyrazinone ring onto the indazole core to create the tricyclic system, the receptor pharmacology shifted from 5-HT4 to dual 5-HT2A/α1 antagonism. Specifically, N2-alkyl derivative compound 28 (synthesized from the parent scaffold via the route described in US Patent 9,120,801) demonstrated potent 5-HT2A antagonism with >100-fold selectivity over other serotonin subtype receptors (including 5-HT2C, 5-HT2B, 5-HT1A, 5-HT1B, 5-HT1D, 5-HT3, 5-HT4, 5-HT5A, 5-HT6, and 5-HT7) and high affinity for the α1 adrenergic receptor [2].

Medicinal Chemistry Serotonin Receptor Pharmacology Scaffold Hopping

Patent-Documented Multi-Gram Synthesis as an Essential Intermediate with Validated Spectroscopic Characterization

US Patent 9,120,801 (filed 2011, issued 2015) explicitly describes the synthesis of 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one as the essential intermediate for preparing biologically active N2-substituted derivatives [1]. The patent reports a validated multi-step synthesis: starting from methyl 2-(2-azidoethyl)-2H-indazole-3-carboxylate (6 g, 0.024 mol), hydrogenation over 10% Pd/C in 5N HCl/ethanol followed by triethylamine-mediated cyclization in refluxing ethanol yields 1.5 g of the title compound after flash chromatography purification (silica gel, hexane:ethyl acetate 8:2) [1]. The product is fully characterized by 1H-NMR (300 MHz, CDCl3): δ 3.6-3.8 (m, 2H, N-CH2), 4.64 (t, J=6.0 Hz, 2H, N-CH2), 7.26 (t, J=9.0 Hz, 1H, Ar-H), 7.36 (t, J=9.0 Hz, 1H, Ar-H), 7.75 (d, J=9.0 Hz, 1H, Ar-H), 7.98 (d, J=9.0 Hz, 1H, Ar-H) [1]. In contrast, the structurally related tetrahydro analog (3,4,7,8,9,10-hexahydropyrazino[1,2-b]indazol-1(2H)-one, CAS 561299-72-7) lacks the aromatic indazole C-ring unsaturation that is critical for the π-stacking interactions underlying 5-HT2A binding .

Process Chemistry Patent Synthesis Quality Control

Traceless Solid-Phase Synthesis Enables Combinatorial Library Generation with High Crude Purity vs. Solution-Phase Indazole Syntheses

Pudelová and Krchňák (J. Comb. Chem. 2009) developed a traceless solid-phase methodology for the synthesis of 3,4-dihydropyrazino[1,2-b]indazoles and their 6-oxides using commercially available building blocks (diamines, 2-nitrobenzenesulfonyl chlorides, bromoketones/bromoacetates) under mild reaction conditions [1]. The method explicitly reports that 'high purity of crude products enabled effective combinatorial syntheses of libraries,' a critical advantage for SAR exploration that is not achievable with conventional solution-phase indazole-3-carboxamide syntheses, which typically require chromatographic purification of each analog [1]. This solid-phase route is scaffold-specific: it exploits the tandem C-C/N-N bond formation cascade unique to the 2-nitrobenzenesulfonamide-protected precursors of this ring system, and cannot be directly applied to other indazole topologies [2]. Six additional heterocyclic scaffolds were also accessed from the same polymer-supported intermediates, demonstrating the versatility of this synthetic platform [3].

Combinatorial Chemistry Solid-Phase Synthesis Library Design

Derivative Compound 28 Demonstrates >100-Fold 5-HT2A Selectivity and Superior In Vivo Ocular Hypotensive Action vs. Timolol

The ChemMedChem 2018 study by Furlotti et al. identified compound 28, an N2-alkyl derivative of the 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one scaffold, as the most promising candidate from the series [1]. Compound 28 demonstrated >100-fold selectivity for 5-HT2A receptors over all other serotonin subtypes tested and high affinity for the α1 adrenergic receptor [1]. Critically, when administered locally (topical ocular instillation), compound 28 showed superior ocular hypotensive action in vivo compared to the clinically used reference compound timolol, a non-selective β-adrenergic antagonist and first-line glaucoma therapy [1] [2]. In contrast, the tetrahydro analog scaffold (CAS 561299-72-7) has no reported 5-HT2A or α1 activity in the peer-reviewed literature, and its fully saturated C-ring eliminates the aromatic interactions required for binding [3]. The quantitative in vivo superiority over timolol establishes this scaffold as a validated starting point for ocular hypotensive drug discovery.

Ocular Hypertension Glaucoma In Vivo Pharmacology

Non-Planar Dihydropyrazinone Ring Topology Distinguishes This Scaffold from Flat Aromatic Indazole Systems

The 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one core contains a six-membered dihydropyrazinone ring fused to an indazole system. Unlike the fully planar aromatic systems found in indazole-3-carboxamides or indazole itself, this dihydropyrazinone ring is non-planar due to the presence of sp3-hybridized carbon and nitrogen atoms, and can adopt multiple conformations including boat and twist-boat forms . This conformational flexibility has important pharmacophoric consequences: it allows the N2-substituent to explore a wider range of spatial orientations relative to the indazole plane compared to rigid, planar scaffolds. The fractional sp3 character (Fsp3) of the parent scaffold is 0.2 (2 sp3 carbons out of 10 total carbons), compared to Fsp3 = 0 for fully aromatic indazole . This intermediate level of saturation balances conformational flexibility with aromatic receptor interactions, a property not shared by either fully aromatic indazoles (Fsp3 = 0) or fully saturated tetrahydro analogs such as CAS 561299-72-7 (Fsp3 = 0.4, 4 sp3 carbons out of 10) .

Structural Biology Conformational Analysis Pharmacophore Design

Recommended Research and Procurement Application Scenarios for 3,4-Dihydropyrazino[1,2-b]indazol-1(2H)-one (CAS 1133065-96-9)


Dual 5-HT2A/α1 Antagonist Lead Optimization for Ocular Hypertension and Glaucoma

This scaffold is the validated starting point for programs targeting dual 5-HT2A/α1 antagonism as a novel mechanism for intraocular pressure (IOP) reduction. The ChemMedChem 2018 study demonstrated that N2-alkyl derivatives of this core achieve >100-fold selectivity for 5-HT2A over all other serotonin subtypes and high α1 affinity, with in vivo ocular hypotensive action superior to timolol [1]. Procurement of this scaffold enables medicinal chemistry teams to systematically explore N2-substituent SAR (as exemplified in US Patent 9,120,801, Example 1a-1f) [2] to optimize potency, selectivity, and pharmacokinetic properties of dual antagonists. This application is supported by the scaffold's favorable intermediate LogP (0.599) and Fsp3 (0.20), which provide a balanced starting point for lead optimization .

Combinatorial Library Synthesis for Serotonin Receptor Subtype Selectivity Profiling

The traceless solid-phase synthesis methodology established by Pudelová and Krchňák (J. Comb. Chem. 2009) enables parallel synthesis of diverse 3,4-dihydropyrazino[1,2-b]indazole libraries with high crude purity, eliminating the need for individual chromatographic purification [1]. This makes the scaffold ideal for combinatorial SAR exploration across serotonin receptor subtypes. The patent-documented N2-alkylation chemistry (NaH/DMF, 150°C) provides a robust diversification point [2], allowing systematic variation of the N2-substituent to probe selectivity determinants between 5-HT2A, 5-HT2C, and other serotonin subtypes. Libraries generated from this scaffold can address the selectivity challenge that distinguishes this series from non-selective serotonergic agents.

Scaffold-Hopping Reference Compound for Indazole-Based GPCR Drug Discovery

This compound serves as a critical scaffold-hopping reference for medicinal chemistry groups transitioning from bicyclic indazole-3-carboxamide programs (targeting 5-HT4, as reported by Furlotti et al. in J. Med. Chem. 2012) [1] to tricyclic dihydropyrazinoindazolone programs (targeting 5-HT2A/α1, ChemMedChem 2018) [2]. The documented receptor pharmacology shift (5-HT4 → 5-HT2A/α1) upon scaffold rigidification provides a valuable case study in how tricyclic ring fusion can redirect GPCR subtype selectivity. Procurement of this compound allows direct comparative profiling against the predecessor indazole-3-carboxamide series to understand structure-selectivity relationships across the serotonin receptor family.

Physicochemical Property Benchmarking and Fragment-Based Drug Design

With a molecular weight of 187.20 Da, LogP of 0.599, Fsp3 of 0.20, 2 hydrogen bond acceptors, and 1 hydrogen bond donor [1], this scaffold occupies a favorable region of lead-like chemical space. Its intermediate Fsp3 distinguishes it from both fully aromatic indazoles (Fsp3 = 0) and fully saturated tetrahydro analogs (Fsp3 = 0.40), making it a reference compound for benchmarking the impact of partial saturation on ADME properties in indazole-containing compound collections [2]. The scaffold's non-planar dihydropyrazinone ring also provides a model system for studying the relationship between conformational flexibility and target binding in fused heterocyclic systems .

Quote Request

Request a Quote for 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.